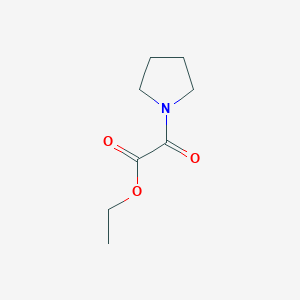

Ethyl oxo(pyrrolidin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl oxo(pyrrolidin-1-yl)acetate belongs to the class of organic compounds known as alpha amino acids and derivatives . It is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .

Synthesis Analysis

The synthesis of Ethyl oxo(pyrrolidin-1-yl)acetate involves the condensation and salted tests using 2 pyrrolidone as the start material . The optimum preparation condition is well presented by the method of uniform design . The yield of ethyl (2-oxo-1-pyrrolidinyl) acetate can reach 86.5% .Molecular Structure Analysis

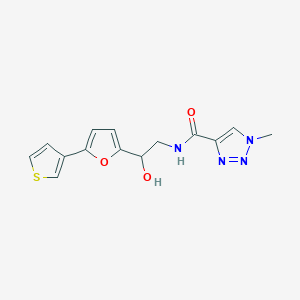

The molecular formula of Ethyl oxo(pyrrolidin-1-yl)acetate is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3 . The molecular weight is 171.19 g/mol .Chemical Reactions Analysis

Ethyl oxo(pyrrolidin-1-yl)acetate is a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides which have anticonvulsant activities . It is also used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis

Ethyl oxo(pyrrolidin-1-yl)acetate has a molecular weight of 171.19 g/mol . It has a topological polar surface area of 46.6 Ų and a complexity of 191 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación

Kinase Inhibition

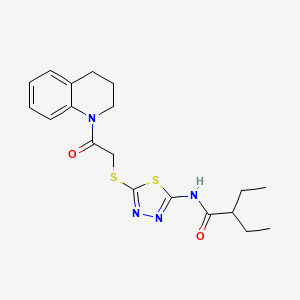

Recent studies have explored the potential of pyrrolidine derivatives as kinase inhibitors. Ethyl oxo(pyrrolidin-1-yl)acetate, along with related compounds, has shown nanomolar activity against casein kinase 1γ (CK1γ) and casein kinase 1ε (CK1ε). These enzymes play crucial roles in cellular signaling pathways, making them attractive targets for drug discovery .

Selective Androgen Receptor Modulators (SARMs)

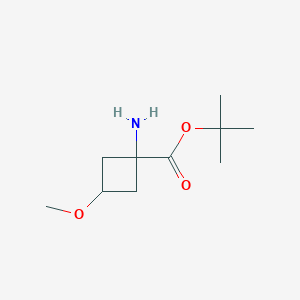

Researchers have synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs). These compounds aim to optimize the pharmacokinetic profile while maintaining androgen receptor specificity. Ethyl oxo(pyrrolidin-1-yl)acetate could serve as a scaffold for further modifications in this context .

Antitubercular Activity

Indole derivatives derived from pyrrolidine and other heterocycles have been investigated for their antitubercular activity. Although specific studies on ethyl oxo(pyrrolidin-1-yl)acetate are limited, its structural similarity to other pyrrolidine-based compounds suggests potential antimycobacterial properties. Further research is needed to explore this aspect .

Other Applications

While the literature on this compound is relatively sparse, its unique structure may inspire additional investigations. Researchers could explore its potential as a building block for novel drug candidates, ligands for receptors, or catalysts in organic synthesis.

Safety And Hazards

Direcciones Futuras

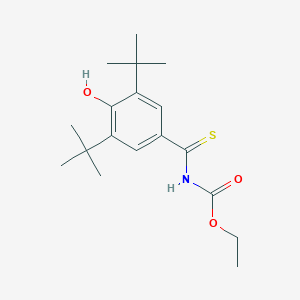

The pyrrolidine ring, a key component of Ethyl oxo(pyrrolidin-1-yl)acetate, is of great interest due to its potential to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

ethyl 2-oxo-2-pyrrolidin-1-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDJTOBVOOGSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl oxo(pyrrolidin-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2438866.png)

![1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438867.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)

![N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2438876.png)

![methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2438877.png)

![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)

![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)

![3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2438884.png)